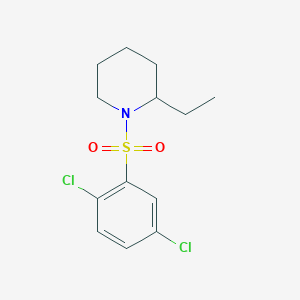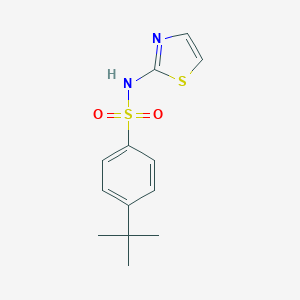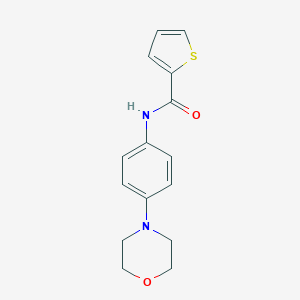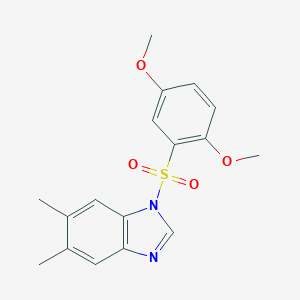
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide, also known as CBF, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, particularly in the fields of biochemistry and pharmacology.
科学研究应用
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of pharmacology, where it has been found to have potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its potential use as an anticancer agent, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway can result in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
This compound has also been found to have antioxidant effects, and has been shown to protect against oxidative stress. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. Oxidative stress can lead to cellular damage and has been implicated in the development of various diseases, including cancer and neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further study.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity. Although this compound has been found to have low toxicity in animal models, further studies are needed to determine its safety in humans.
Another limitation is the lack of understanding of its mechanism of action. While this compound has been found to inhibit various enzymes and signaling pathways, the exact mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for the study of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide. One direction is the further investigation of its potential as an anticancer agent. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in animal models of cancer.
Another direction is the study of this compound's potential as a treatment for neurodegenerative diseases. Studies could focus on the mechanism of action of this compound and its effects on cognitive function in animal models of Alzheimer's disease.
Finally, there is potential for the development of new compounds based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, particularly in the fields of biochemistry and pharmacology. While there are still limitations to its use in lab experiments, there is potential for further study and the development of new compounds based on its structure.
合成方法
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization.
属性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZBMXHIUPEBTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)



![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)

![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368809.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)

![2-[(2,4-Dioxo-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368827.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)